molecular formula C32H34N4O2S3 B12532287 2,2'-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide} CAS No. 676235-18-0

2,2'-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide}

Cat. No.: B12532287
CAS No.: 676235-18-0
M. Wt: 602.8 g/mol
InChI Key: CYMKNWYCBCJSQC-UHFFFAOYSA-N
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Description

2,2’-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide} is a complex organic compound featuring a thiazole ring, a cyclobutyl group, and a sulfanediyl linkage. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide} typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-3-phenylcyclobutanone with thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with acetic anhydride and sulfanediyl chloride to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

2,2’-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide} can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide} has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide} involves its interaction with various molecular targets:

Properties

CAS No.

676235-18-0

Molecular Formula

C32H34N4O2S3

Molecular Weight

602.8 g/mol

IUPAC Name

N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]-2-[2-[[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetamide

InChI

InChI=1S/C32H34N4O2S3/c1-31(23-9-5-3-6-10-23)13-21(14-31)25-17-40-29(33-25)35-27(37)19-39-20-28(38)36-30-34-26(18-41-30)22-15-32(2,16-22)24-11-7-4-8-12-24/h3-12,17-18,21-22H,13-16,19-20H2,1-2H3,(H,33,35,37)(H,34,36,38)

InChI Key

CYMKNWYCBCJSQC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)C2=CSC(=N2)NC(=O)CSCC(=O)NC3=NC(=CS3)C4CC(C4)(C)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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